molecular formula C12H17N3O3S2 B2601607 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1797876-24-4

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2601607
CAS No.: 1797876-24-4
M. Wt: 315.41
InChI Key: JBNGIOOCXRZRNZ-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C12H17N3O3S2 and its molecular weight is 315.41. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition and Cytotoxic Activities

  • A study explored the synthesis of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II). Despite lower tumor selectivity than reference compounds, trimethoxy derivatives showed more selectivity judged by cytotoxicity assays, highlighting their potential as lead molecules for further investigations due to superior CA inhibitory activity (Kucukoglu et al., 2016).

Cyclooxygenase-2 Inhibition

  • Another significant application includes the identification of 1,5-diarylpyrazole class of cyclooxygenase-2 (COX-2) inhibitors through extensive structure-activity relationship work, leading to the discovery of celecoxib, a potent and selective inhibitor of COX-2 currently in phase III clinical trials for rheumatoid arthritis and osteoarthritis treatment (Penning et al., 1997).

Herbicidal Activity

  • Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds were prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates, indicating their potential in agricultural applications (Moran, 2003).

Receptor Selectivity and Multifunctional Agents

  • N-alkylation of sulfonamide moiety in a group of arylsulfonamide derivatives led to the identification of potent and selective 5-HT7 receptor antagonists and multimodal 5-HT/dopamine receptor ligands. These compounds demonstrated distinct antidepressant-like and pro-cognitive properties in vivo, suggesting their therapeutic potential for CNS disorders (Canale et al., 2016).

Antiviral and Antibacterial Activities

  • Novel heterocyclic compounds containing a sulfonamido moiety were synthesized and showed significant antibacterial activity, indicating their potential as antibacterial agents (Azab et al., 2013). Additionally, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives exhibited anti-tobacco mosaic virus activity, highlighting their antiviral capabilities (Chen et al., 2010).

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S2/c1-9-4-5-12(19-9)11(18-3)7-14-20(16,17)10-6-13-15(2)8-10/h4-6,8,11,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNGIOOCXRZRNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNS(=O)(=O)C2=CN(N=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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